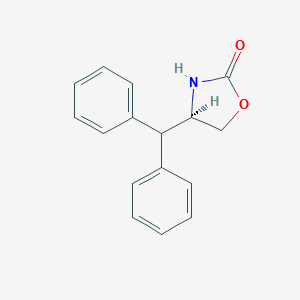

(R)-4-Benzhydryloxazolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

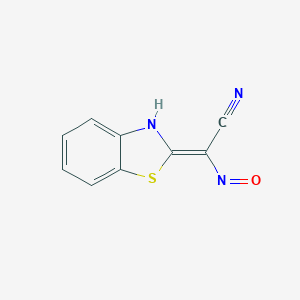

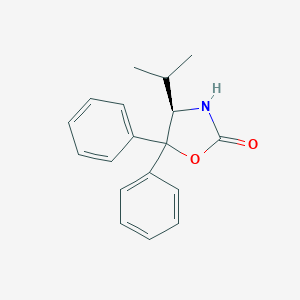

The synthesis of oxazolidinone derivatives often involves innovative methodologies that enable the formation of the oxazolidinone ring. For example, one study described the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which, while structurally distinct, shares synthetic strategies applicable to (R)-4-Benzhydryloxazolidin-2-one (Hranjec et al., 2012). Another example is the Rh(II)-catalyzed annulative coupling for the synthesis of thiazolidin-4-ones, demonstrating the versatility of catalysis in forming heterocyclic compounds (Ansari et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal and molecular structure of certain thiazolidinone derivatives have been elucidated, providing insights into the geometric arrangement and electronic structure that could be relevant to (R)-4-Benzhydryloxazolidin-2-one (Domagała et al., 2004).

Chemical Reactions and Properties

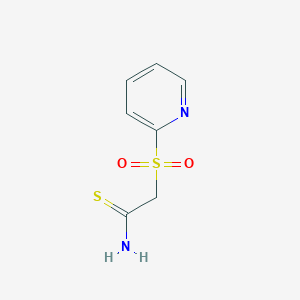

Oxazolidinone derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional utility. The literature provides examples of their reactivity, such as the synthesis of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones, demonstrating their potential in creating biologically active molecules (Shelke et al., 2012).

Wissenschaftliche Forschungsanwendungen

Development of PARP Inhibitors for Cancer Therapy

One significant application involves the discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor, ABT-888, for treating cancer. This compound exhibits potent PARP enzyme inhibition, demonstrating efficacy in combination with other chemotherapeutic agents in preclinical models. The structural motif related to "(R)-4-Benzhydryloxazolidin-2-one" plays a critical role in enhancing the compound's aqueous solubility and bioavailability, which are crucial factors for its pharmacological effectiveness (Penning et al., 2009).

Inhibition of HIV Replication

Another application is in the development of anti-HIV agents, where derivatives of thiazolidin-4-ones, which share structural similarities with "(R)-4-Benzhydryloxazolidin-2-one," have been explored. These derivatives exhibit potent inhibition of HIV-1 replication at nanomolar concentrations with minimal cytotoxicity, acting as nonnucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). This highlights the scaffold's potential for creating effective antiretroviral therapies (Barreca et al., 2002).

Synthesis and Evaluation of Anti-diabetic Agents

Research has also focused on synthesizing benzimidazole-tethered 1,2,3-triazoles as antidiabetic agents, demonstrating the versatility of "(R)-4-Benzhydryloxazolidin-2-one" related structures in medicinal chemistry. These compounds have shown promising α-amylase and α-glucosidase inhibitory activity, essential for managing type 2 diabetes mellitus. The work underscores the chemical framework's utility in addressing diverse pharmacological targets (Deswal et al., 2020).

Antimicrobial Activity

Furthermore, thiazolidin-4-ones, related to "(R)-4-Benzhydryloxazolidin-2-one," have been synthesized and evaluated for their antibacterial activity. These studies contribute to the search for new antimicrobial agents capable of addressing the rising challenge of antibiotic resistance. The compounds exhibit significant activity against various bacterial strains, indicating the potential of this chemical class in developing novel antibiotics (Gilani et al., 2016).

Safety And Hazards

This section would detail the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

Eigenschaften

IUPAC Name |

(4R)-4-benzhydryl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCTJMBYZNEJH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431618 | |

| Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzhydryloxazolidin-2-one | |

CAS RN |

173604-33-6 | |

| Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173604-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)

![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)

![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)